

ITH15004: A Comparative Analysis of a Novel Mitochondrial Calcium Modulator

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Compound of Interest

Compound Name: ITH15004

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ITH15004** with other key mitochondrial calcium modulators. The information is curated to offer an objective analysis of its performance, supported by available experimental data, to aid in research and drug development.

Introduction to ITH15004 and Mitochondrial Calcium Modulation

Mitochondria are central to cellular calcium (Ca^{2+}) signaling, influencing a wide array of physiological processes from energy metabolism to programmed cell death. The concentration of Ca^{2+} within the mitochondrial matrix is tightly regulated by a sophisticated interplay of influx and efflux pathways. The primary conduits for Ca^{2+} entry and exit are the mitochondrial calcium uniporter (MCU) and the mitochondrial sodium-calcium exchanger (NCLX), respectively. Dysregulation of mitochondrial Ca^{2+} homeostasis is implicated in numerous pathologies, making modulators of these pathways valuable tools for research and potential therapeutic agents.

ITH15004 is a novel purine derivative that has been shown to facilitate exocytosis in excitable cells by acting on mitochondria-controlled Ca^{2+} handling.^{[1][2][3]} Its mechanism appears to involve the modulation of mitochondrial Ca^{2+} circulation, a process intrinsically linked to the activities of the MCU and NCLX.^{[1][2][3]} This guide compares **ITH15004** to other well-

characterized mitochondrial calcium modulators, providing a framework for understanding its potential applications.

Comparative Data on Mitochondrial Calcium Modulators

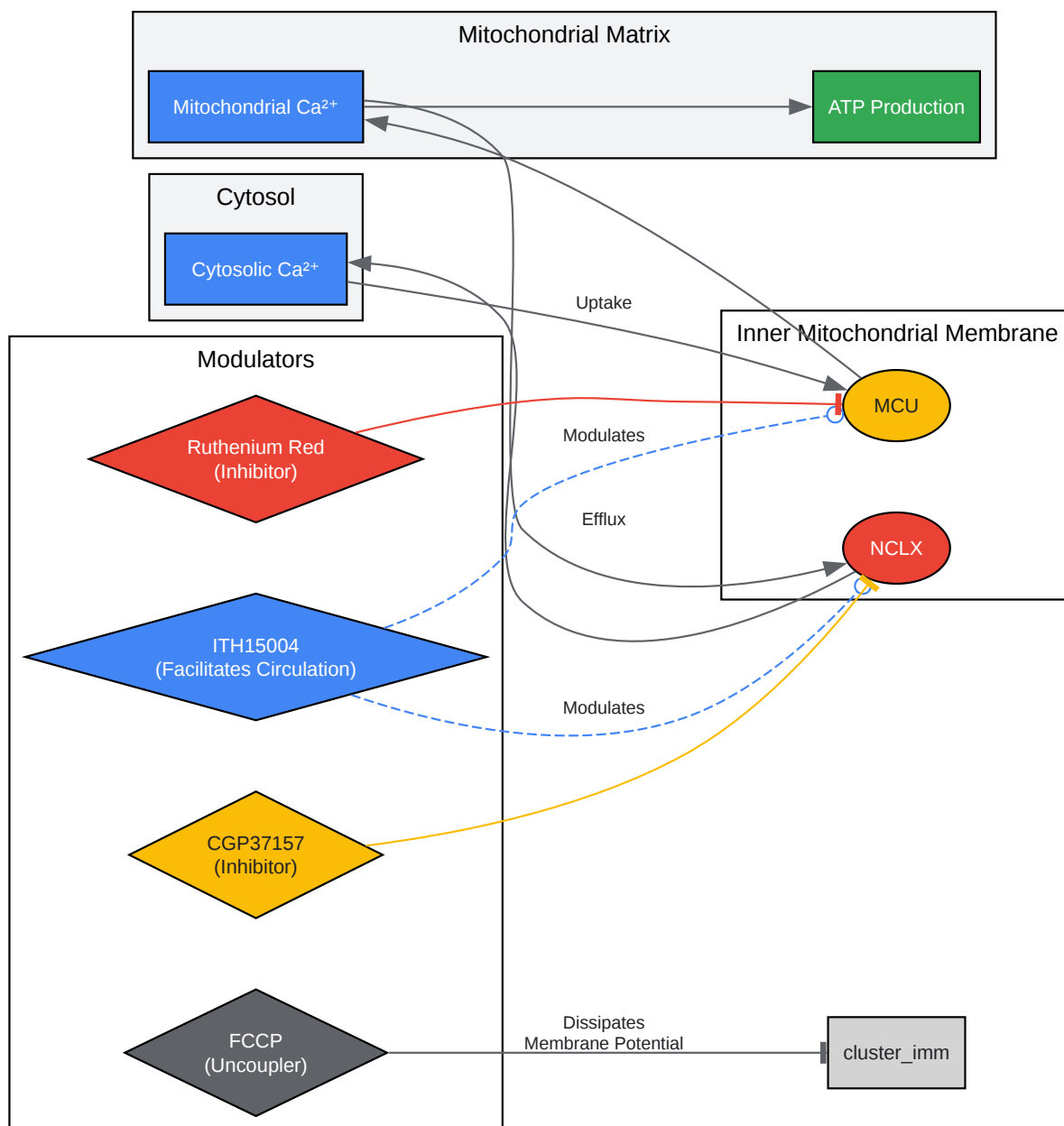
The following table summarizes quantitative data for **ITH15004** and other mitochondrial calcium modulators. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Modulator	Target(s)	Effect on Mitochondrial Ca^{2+}	Effect on Exocytosis/Secretion	Quantitative Data	Cell Type	Reference
ITH15004	Mitochondrial Ca^{2+} Circulation (likely MCU and NCLX)	Facilitates mitochondrial Ca^{2+} handling	Potentiates depolarization-induced exocytosis	Potentiates K^{+} -induced secretion by ~40% at 10 μM	Bovine Chromaffin Cells	[4]
Ruthenium Red (RuR)	Mitochondrial Calcium Uniporter (MCU)	Inhibits Ca^{2+} uptake	Inhibits depolarization-induced secretion	$\text{IC}_{50} \approx 5 \mu\text{M}$ for inhibition of K^{+} -stimulated $^{45}\text{Ca}^{2+}$ uptake; $\text{IC}_{50} \approx 6 \mu\text{M}$ for inhibition of K^{+} -stimulated catecholamine secretion	Bovine Chromaffin Cells	[5]
CGP37157	Mitochondrial $\text{Na}^{+}/\text{Ca}^{2+}$ Exchanger (NCLX)	Inhibits Ca^{2+} efflux	Potentiates secretion under certain conditions	$\text{IC}_{50} \approx 1.5 \mu\text{M}$ for mNCE inhibition; $\text{EC}_{50} \approx 10 \mu\text{M}$ for cytoprotection against veratridine	INS-1 Cells, Bovine Chromaffin Cells	[6] [7]
FCCP	Mitochondrial	Prevents Ca^{2+}	Potentiates depolarization	30 μM FCCP	Rat Adrenal	[1]

Membrane	uptake by	on-induced	causes a	Medulla
Potential	dissipating	secretion	great	
(Uncoupler	membrane		increase in	
)	potential		catecholam	
			ine	
			secretion	

Signaling Pathways of Mitochondrial Calcium Modulation

The regulation of mitochondrial calcium is a complex process involving multiple proteins and pathways. The following diagram illustrates the key players in mitochondrial calcium homeostasis and the points of intervention for **ITH15004** and other modulators.



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Mitochondrial Calcium Signaling Pathway and Modulator Targets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of mitochondrial calcium modulators.

Measurement of Catecholamine Release by Amperometry in Bovine Chromaffin Cells

This protocol is adapted from studies investigating the effects of mitochondrial modulators on exocytosis.^{[8][9]}

Objective: To measure the release of catecholamines from single bovine chromaffin cells in response to stimuli.

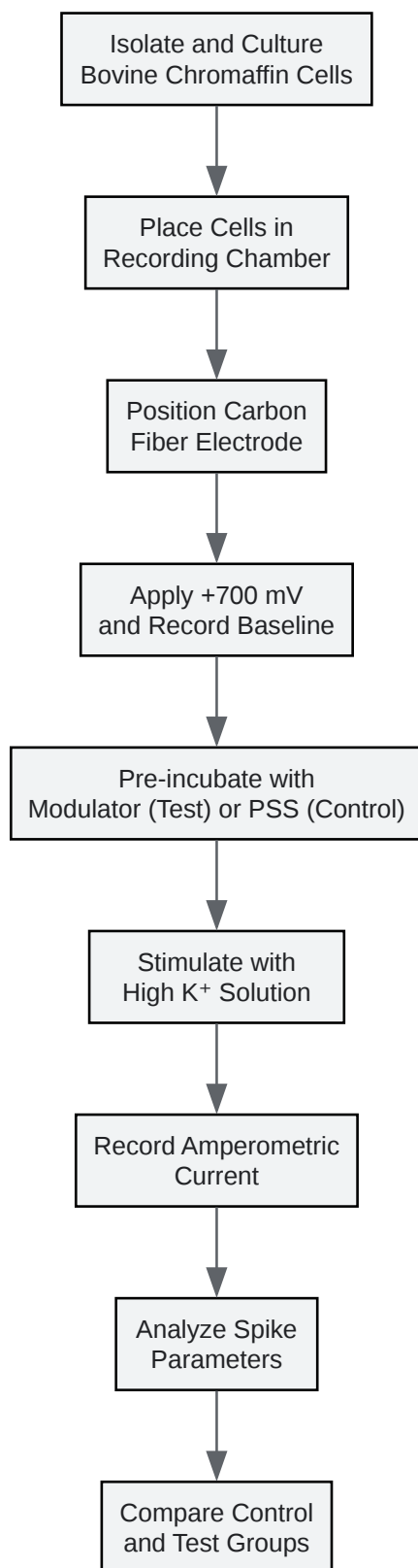
Materials:

- Bovine adrenal glands
- Collagenase solution
- DMEM/F-12 medium
- Carbon fiber electrodes (5-10 μm diameter)
- Amperometric amplifier
- Data acquisition system
- Perfusion system
- Physiological salt solution (PSS): 145 mM NaCl, 2.5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , 10 mM HEPES, 10 mM glucose, pH 7.4
- High K^+ solution: 70 mM KCl, 77.5 mM NaCl, 2 mM CaCl_2 , 1 mM MgCl_2 , 10 mM HEPES, 10 mM glucose, pH 7.4
- Test compounds (**ITH15004**, Ruthenium Red, CGP37157, FCCP)

Procedure:

- **Cell Preparation:**
 - Isolate chromaffin cells from bovine adrenal medullae by enzymatic digestion with collagenase.
 - Plate the isolated cells on collagen-coated glass coverslips and culture in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
 - Use cells within 1-5 days of plating.
- **Amperometric Recording:**
 - Place a coverslip with adherent cells in a recording chamber mounted on an inverted microscope.
 - Continuously perfuse the cells with PSS at a rate of 1-2 ml/min.
 - Position a carbon fiber electrode close to the surface of a selected cell.
 - Apply a potential of +700 mV to the electrode to oxidize released catecholamines.
 - Record the resulting amperometric current using an amplifier and data acquisition software.
- **Cell Stimulation:**
 - To evoke exocytosis, switch the perfusion solution to a high K⁺ solution for a defined period (e.g., 10 seconds).
 - To test the effect of modulators, pre-incubate the cells with the test compound in PSS for a specified time before stimulating with high K⁺ solution containing the same concentration of the compound.
- **Data Analysis:**
 - Analyze the amperometric recording to detect individual exocytotic events (spikes).

- Quantify parameters such as spike frequency, amplitude, quantal size (charge), and kinetics (rise time, decay time).
- Compare the results from control and compound-treated cells.



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Experimental Workflow for Amperometry.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]_i) with Fura-2

This protocol is a standard method for ratiometric measurement of intracellular calcium.^{[5][6][10][11]}

Objective: To measure changes in cytosolic Ca²⁺ concentration in response to stimuli and the influence of mitochondrial modulators.

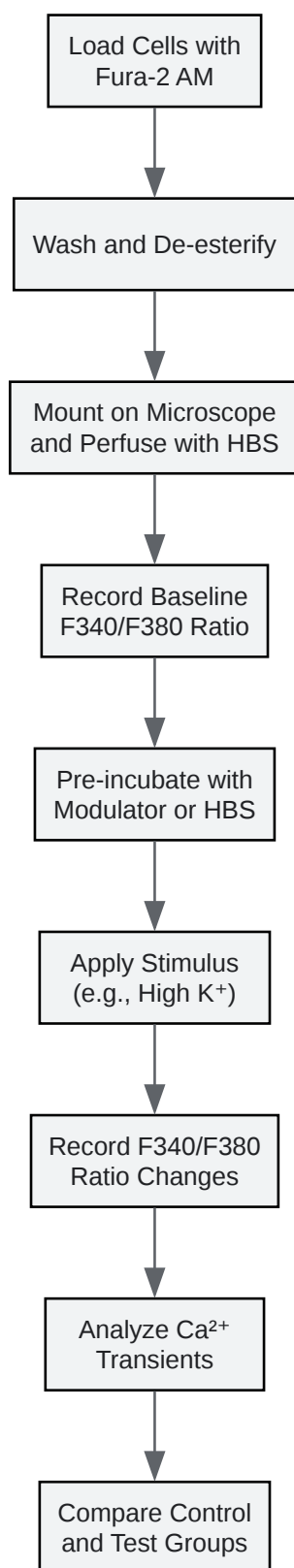
Materials:

- Cultured cells (e.g., bovine chromaffin cells) on glass coverslips
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4
- Fluorescence imaging system with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
- Test compounds (**ITH15004**, etc.)

Procedure:

- Dye Loading:
 - Prepare a loading solution of 2-5 μM Fura-2 AM in HBS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
 - Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
 - Wash the cells with HBS three times to remove extracellular dye.
 - Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.

- Fluorescence Imaging:
 - Mount the coverslip with Fura-2-loaded cells onto the stage of the fluorescence microscope.
 - Perfuse the cells with HBS.
 - Alternately excite the cells at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.
 - Record the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular Ca^{2+} concentration.
- Stimulation and Data Acquisition:
 - Establish a stable baseline F340/F380 ratio.
 - Apply a stimulus (e.g., high K^{+} solution) to induce a Ca^{2+} response.
 - To test the effect of modulators, pre-incubate the cells with the test compound before stimulation.
 - Record the changes in the F340/F380 ratio over time.
- Data Analysis:
 - Calculate the change in the F340/F380 ratio in response to the stimulus.
 - Compare the amplitude and kinetics of the Ca^{2+} transients in control and compound-treated cells.



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Experimental Workflow for [Ca²⁺]_i Measurement with Fura-2.

Conclusion

ITH15004 emerges as a novel facilitator of exocytosis through its action on mitochondrial calcium handling. Unlike direct inhibitors or activators of the MCU or NCLX, **ITH15004** appears to modulate the overall mitochondrial calcium circulation, a more nuanced mechanism of action. While direct quantitative comparisons with other modulators are limited, the available data suggests that **ITH15004** can potentiate secretory responses in a manner that is dependent on functional mitochondrial calcium transport. Further research is warranted to fully elucidate its specific molecular targets and to perform head-to-head comparisons with other mitochondrial calcium modulators in standardized experimental paradigms. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

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